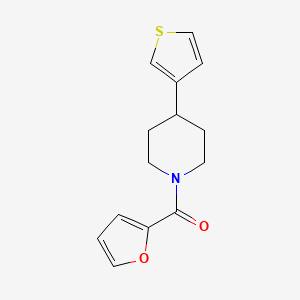

Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone

Description

Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone is a heterocyclic compound featuring a furan ring linked via a ketone to a piperidine moiety substituted with a thiophene group. This structure combines aromatic (furan, thiophene) and alicyclic (piperidine) components, which may confer unique electronic, solubility, and biological properties. For example, compounds with similar scaffolds, such as those involving piperidine/piperazine rings and heteroaromatic substituents, have been synthesized via coupling reactions (e.g., HOBt/TBTU-mediated amide formation) and characterized using NMR, HRMS, and melting point analysis .

Properties

IUPAC Name |

furan-2-yl-(4-thiophen-3-ylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c16-14(13-2-1-8-17-13)15-6-3-11(4-7-15)12-5-9-18-10-12/h1-2,5,8-11H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJUEBIFWWWIBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CSC=C2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone typically involves multicomponent reactions. One common method is the reaction of furan-2-carboxylic acid with thiophene-3-carboxaldehyde and piperidine in the presence of a suitable catalyst. The reaction conditions often include heating under reflux and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: this compound oxides.

Reduction: Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Medicine: Explored for its antimicrobial and anti-inflammatory properties.

Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. For example, as a protein tyrosine kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation and survival pathways . This makes it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Furan-2-yl(4-(thiophen-3-yl)-5-tosyl-1H-pyrrol-3-yl)methanone (3ae)

- Structure : Replaces the piperidine ring with a pyrrole core and introduces a tosyl group.

- Synthesis : Yielded 85% via coupling reactions, with a melting point of 163–165°C. Characterized by ¹H/¹³C NMR and HRMS .

- Key Difference : The pyrrole ring and tosyl group may enhance steric hindrance and alter electronic properties compared to the piperidine-thiophene analog.

Thiophen-2-yl(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (21)

- Structure : Substitutes piperidine with piperazine and adds a trifluoromethylphenyl group.

- Synthesis: Prepared using HOBt/TBTU coupling (72% yield).

- Key Difference : Piperazine’s additional nitrogen atom could influence hydrogen bonding and receptor interactions.

4-(4-Aminophenyl)piperazin-1-ylmethanone

- Structure: Features a piperazine ring with a para-aminophenyl substituent.

- Synthesis : Involves nitro group reduction, yielding a primary amine that may enhance solubility or serve as a site for further functionalization .

Physical and Spectroscopic Properties

Notes:

- The absence of piperidine-thiophene analogs in the data highlights a gap in direct comparisons.

- Rf values (e.g., 0.18 vs. 0.31 for tetrahydrofuran analogs ) suggest differences in polarity, which may correlate with bioavailability.

Biological Activity

Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be described by its molecular formula, which is C16H16N2O1S. The compound features a furan ring, a thiophene moiety, and a piperidine structure, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that piperidine-based compounds can display activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 15.625 μM to 125 μM against various bacterial strains, indicating their potential as antibacterial agents .

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound Name | Bacterial Strain | MIC (μM) | Activity Type |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 15.625 | Bactericidal |

| Compound B | Escherichia coli | 62.5 | Bacteriostatic |

| Furan Derivative | MRSA | 31.108 | Bactericidal |

Antifungal Activity

In addition to antibacterial properties, furan-containing compounds have also demonstrated antifungal activity. For example, certain derivatives showed promising results against Candida albicans, with biofilm reduction rates exceeding 75% compared to standard treatments like fluconazole .

Table 2: Antifungal Activity of Furan Derivatives

| Compound Name | Fungal Strain | MIC (μM) | Biofilm Reduction (%) |

|---|---|---|---|

| Compound C | Candida albicans | 15.62 | 75 |

| Compound D | Aspergillus flavus | 31.2 | 87 |

The biological activity of this compound is believed to stem from its ability to inhibit key biological pathways within microbial cells. For instance, the inhibition of protein synthesis and nucleic acid production has been observed in studies involving related compounds .

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of various piperidine derivatives against Staphylococcus aureus and Escherichia coli. The study found that certain modifications in the piperidine structure significantly enhanced antimicrobial potency, with some compounds achieving MIC values as low as 15.625 μM against S. aureus.

Study on Antifungal Properties

Another study focused on the antifungal properties of furan derivatives against Candida albicans. The results indicated that the compound not only inhibited fungal growth but also effectively reduced biofilm formation, suggesting its potential use in treating biofilm-associated infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.